(3E)-4,6-dichloro-3-(hydroxyimino)-2,3-dihydro-1H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-4,6-Dichloro-3-(hydroxyimino)-2H-isoindol-1-one is a chemical compound characterized by its unique structure, which includes two chlorine atoms and a hydroxyimino group attached to an isoindolone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4,6-dichloro-3-(hydroxyimino)-2H-isoindol-1-one typically involves the reaction of 4,6-dichloro-2H-isoindol-1-one with hydroxylamine hydrochloride under specific conditions. The reaction is usually carried out in a solvent such as pyridine, and the mixture is heated to facilitate the formation of the hydroxyimino group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-4,6-Dichloro-3-(hydroxyimino)-2H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amine derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoindolone derivatives.
Wissenschaftliche Forschungsanwendungen
(3E)-4,6-Dichloro-3-(hydroxyimino)-2H-isoindol-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3E)-4,6-dichloro-3-(hydroxyimino)-2H-isoindol-1-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloro-2H-isoindol-1-one: Lacks the hydroxyimino group, making it less reactive in certain chemical reactions.
3-Hydroxyimino-2H-isoindol-1-one: Similar structure but without chlorine atoms, affecting its chemical properties and reactivity.
4,6-Dichloro-3-nitroso-2H-isoindol-1-one: Contains a nitroso group instead of a hydroxyimino group, leading to different reactivity and applications.
Uniqueness
(3E)-4,6-Dichloro-3-(hydroxyimino)-2H-isoindol-1-one is unique due to the presence of both chlorine atoms and a hydroxyimino group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H4Cl2N2O2 |
---|---|
Molekulargewicht |
231.03 g/mol |
IUPAC-Name |
4,6-dichloro-3-nitroso-2H-isoindol-1-ol |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-3-1-4-6(5(10)2-3)7(12-14)11-8(4)13/h1-2,11,13H |
InChI-Schlüssel |
XIMFIADBXUJUEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C(NC(=C21)O)N=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.